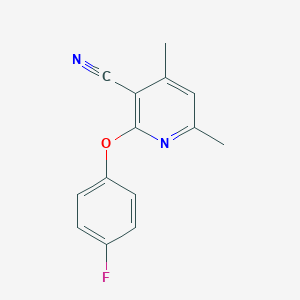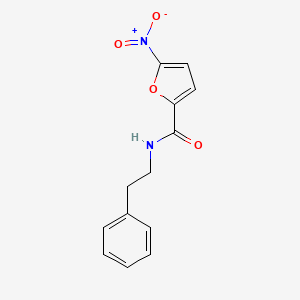
2-(4-fluorophenoxy)-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds and nicotinonitrile derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or halides. For example, fluorinated retinoic acids and their analogs, resembling the structural complexity and synthesis approach, are synthesized through modified Friedel-Crafts acylations or nucleophilic substitution reactions (Pawson et al., 1979).
Molecular Structure Analysis
Crystal structure and packing analysis of fluorinated compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine , offer insights into the molecular arrangement, showcasing hydrogen bonds and dimeric units forming elaborate networks, which could be relevant for understanding the structural characteristics of the compound (Boese et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving fluorophenols and dimethylnicotinonitriles might include nucleophilic aromatic substitution (SNAr), electrophilic substitution, and cyclization reactions. These reactions are influenced by the fluorine atom's electronegativity and the electron-withdrawing properties of the nitrile group, affecting the reactivity and outcome of the synthesis processes.
Physical Properties Analysis
The physical properties of similar fluorinated organic compounds, such as solubility, melting point, and crystal structure, are crucial for their application in material science and organic synthesis. For instance, the solubility and crystal packing are significantly influenced by the fluorine atoms and the molecular geometry, as seen in studies of fluorinated cyclohexenones and phenols (Hartshorn et al., 1985).
Aplicaciones Científicas De Investigación
Fluorescence Sensing
An innovative fluorescence sensing approach utilizes graphitic carbon nitride nanosheets for the selective and sensitive detection of 2,4,6-trinitrophenol (TNP) in aqueous solutions. This method, leveraging the inner filter effect and molecular interactions between TNP and nanosheets, demonstrates potential for visual detection of TNP in environmental samples, underscoring its significance in public safety and security measures (Rong et al., 2015).
Nonlinear Optical Materials
Research on crystal structures and packing of triazine derivatives, including those with fluorophenoxy substituents, has contributed to the development of materials for octupolar nonlinear optics (NLO). These materials, characterized by specific hydrogen bonding patterns and dimeric Piedfort Units, play a crucial role in advancing optical technologies (Boese et al., 2002).
Chemical Sensing and Metal Ion Detection
Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives exhibit remarkable spectral diversity when interacting with various metal cations. Such compounds have shown efficacy in chelating Zn^2+ and Cd^2+, providing a foundation for the development of selective metal sensors and fluorescent probes for cellular metal staining, which are pivotal in biomedical research and diagnostics (Hong et al., 2012).
Neurological Imaging
In the context of Alzheimer’s disease, derivatives of 2-(4-fluorophenoxy)-4,6-dimethylnicotinonitrile have been employed in PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients. This application is critical for the early diagnosis and monitoring of Alzheimer's progression, offering a noninvasive technique to observe the disease's impact on the brain (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVGGBUGZVYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)